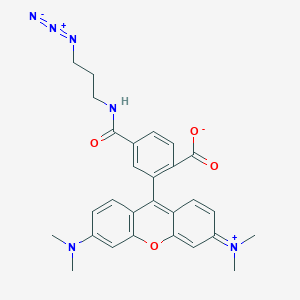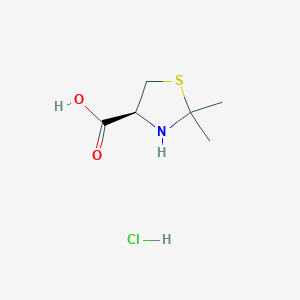
Copper bis(trifluoromethylsulfonyl)imide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper bis(trifluoromethylsulfonyl)imide is a chemical compound with the molecular formula Cu(C2F6NO4S2)2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its high thermal and chemical stability, making it a valuable component in many scientific and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper bis(trifluoromethylsulfonyl)imide can be synthesized through the reaction of copper(II) salts with bis(trifluoromethylsulfonyl)imide. One common method involves the use of copper(II) sulfate and bis(trifluoromethylsulfonyl)imide in an organic solvent such as acetonitrile. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using copper(II) chloride and bis(trifluoromethylsulfonyl)imide. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then isolated and purified using techniques such as filtration and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Copper bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(III) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: It can participate in substitution reactions where the trifluoromethylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and aryl halides are often used in substitution reactions.
Major Products:
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: Compounds with new functional groups replacing the trifluoromethylsulfonyl groups.
Aplicaciones Científicas De Investigación
Copper bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: It is used in the study of metalloproteins and enzyme catalysis.
Mecanismo De Acción
The mechanism of action of copper bis(trifluoromethylsulfonyl)imide involves its ability to coordinate with various ligands and participate in redox reactions. The compound can stabilize transition metal complexes through its strong electron-withdrawing trifluoromethylsulfonyl groups. This stabilization allows it to act as an effective catalyst in various chemical reactions. The molecular targets and pathways involved include coordination with nitrogen or oxygen atoms in ligands and participation in electron transfer processes .
Comparación Con Compuestos Similares
- Silver bis(trifluoromethylsulfonyl)imide
- Lithium bis(trifluoromethylsulfonyl)imide
- Potassium bis(trifluoromethylsulfonyl)imide
Comparison: Copper bis(trifluoromethylsulfonyl)imide is unique due to its ability to form stable complexes with a wide range of ligands, making it a versatile catalyst. Compared to silver bis(trifluoromethylsulfonyl)imide, it is less expensive and more readily available. Compared to lithium and potassium bis(trifluoromethylsulfonyl)imide, it offers better thermal stability and higher catalytic activity in certain reactions .
Propiedades
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;copper(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2F6NO4S2.Cu/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFHCZUIBARZOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2CuF6NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)
![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)







